2-Chloro-5-iodo-4-methylpyridine
Overview
Description
2-Chloro-5-iodo-4-methylpyridine is a chemical compound with the empirical formula C6H5ClIN . It is a solid substance and has a molecular weight of 253.47 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cnc(Cl)cc1I
. This indicates that the compound contains a methyl group (CH3, represented by ‘C’) attached to a pyridine ring, with chlorine (Cl) and iodine (I) substituents . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 253.47 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Intermediates in Medicines and Pesticides
2-Chloro-5-iodo-4-methylpyridine, similar to its related compound 2-Chloro-5-trichloromethylpyridine, is noted as an important intermediate in the synthesis of various medicines and pesticides. Methods like extraction, distillation, and column chromatography are used to purify these compounds, achieving high purity levels necessary for pharmaceutical and agricultural applications Su Li, 2005.
Molecular Structure and Electronic Properties
In studies involving compounds like 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine, investigations focus on their optimized molecular structures, vibrational wavenumbers, and electronic properties. These studies involve density functional theory calculations and can reveal insights about the stability, charge delocalization, and reactive sites of these molecules, which are crucial for developing new chemical entities G. Velraj, S. Soundharam, C. Sridevi, 2015.
Halogen Exchange in Heterocycles
Research on halogen/halogen exchange in pyridines, including derivatives like 2-chloro-6-methylpyridine, highlights the conversion of chloro to bromo and iodo compounds. This type of chemical transformation is significant in the synthesis of various organic compounds, where changing the halogen atom can lead to different chemical and physical properties M. Schlosser, F. Cottet, 2002.
Synthesis Methods and Chemical Analysis
Various studies detail the synthesis of compounds related to this compound, focusing on different raw materials and synthesis pathways. These include reactions like Knoevenagel condensation, cyclization, and chlorination. The synthesized compounds are often characterized using techniques like IR and NMR spectroscopy, which are essential in confirming the structure and purity of these compounds L. Fan, 2008.
Vibrational and Conformational Analysis
Vibrational and conformational studies of compounds like 2-chloro-4-methyl-3-nitropyridine reveal information about their molecular structure, thermodynamic properties, and electronic interactions. Such research is crucial for understanding how these molecules behave in different conditions and can inform their potential applications in various fields V. Arjunan, I. Saravanan, M. Marchewka, S. Mohan, 2012.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified under GHS07, with the signal word "Warning" . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
This compound is a halogenated heterocycle, which are often used in medicinal chemistry due to their ability to form stable, polar bonds with their targets .
Mode of Action
Halogenated heterocycles like this compound are known to interact with their targets through halogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, although the specifics would depend on the nature of the target .
Biochemical Pathways
As a halogenated heterocycle, it could potentially be involved in a variety of pathways depending on its specific targets .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Properties
IUPAC Name |
2-chloro-5-iodo-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYISVMVRLEDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679732 | |
Record name | 2-Chloro-5-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550347-54-1 | |
Record name | 2-Chloro-5-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-iodo-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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